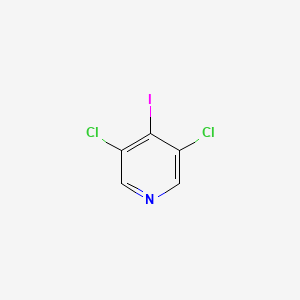

3,5-Dichloro-4-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXLTMBFLWCGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371078 | |

| Record name | 3,5-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343781-41-9 | |

| Record name | 3,5-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3,5-Dichloro-4-Iodopyridine: A Versatile Halogenated Intermediate in Modern Synthesis

Executive Summary

3,5-Dichloro-4-iodopyridine has emerged as a pivotal building block in the fields of pharmaceutical and agrochemical development. Its unique trifunctional halogenation pattern—featuring two moderately reactive chlorine atoms and a highly reactive iodine atom—provides a powerful platform for regioselective synthesis. This guide offers an in-depth exploration of its properties, synthesis, reactivity, and strategic applications, providing researchers and drug development professionals with the technical insights required to leverage this compound's full potential in complex molecular design.

Core Compound Identifiers and Physicochemical Properties

This compound is a solid crystalline material under standard conditions.[1] Its identity and key physical properties are crucial for experimental design, dictating solvent choice, reaction temperature, and purification methods.

| Identifier | Value | Source(s) |

| CAS Number | 343781-41-9 | [1][2] |

| Molecular Formula | C₅H₂Cl₂IN | [1][2] |

| Molecular Weight | 273.89 g/mol | [2] |

| Appearance | White to light yellow/orange powder/crystal | [1] |

| Melting Point | 186-191 °C | [1][3] |

| Purity (Typical) | ≥97% | |

| InChI Key | DEXLTMBFLWCGNF-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C(=C(C=N1)Cl)I)Cl | [4] |

Synthetic Strategy: A Plausible Pathway

While multiple synthetic routes can be envisioned, a common and logical pathway to this compound involves a multi-step sequence starting from a readily available precursor. The following proposed workflow is based on established principles of heterocyclic chemistry, including electrophilic halogenation and Sandmeyer-type reactions.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

-

Starting Material: 4-Aminopyridine is an economical and commercially available starting point. The amino group is a strong activating group, facilitating the initial electrophilic substitution.

-

Dichlorination: The electron-donating amino group directs electrophilic chlorination to the ortho positions (C3 and C5). Acetic acid serves as a suitable solvent and proton source.

-

Diazotization and Iodination: The transformation of the amino group into a good leaving group (the diazonium salt) is a classic strategy. This is achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate. Subsequent introduction of potassium iodide displaces the diazonium group with iodine, yielding the final product. This sequence is analogous to the synthesis of related bromo-iodo pyridines.[5]

Chemical Reactivity and Strategic Application in Cross-Coupling

The synthetic value of this compound lies in the differential reactivity of its carbon-halogen bonds.[1] In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is significantly more susceptible to oxidative addition than the C-Cl bonds. This allows for the precise and selective functionalization at the C4 position while leaving the C3 and C5 positions available for subsequent transformations.

This hierarchical reactivity makes it an invaluable intermediate for building complex, multi-substituted pyridine scaffolds, which are privileged structures in many biologically active molecules, particularly kinase inhibitors for oncology.[1][6]

Workflow for Regioselective Suzuki Coupling

Caption: Regioselective Suzuki coupling at the C4 position.

Protocol: General Procedure for Regioselective Suzuki Coupling

This protocol is a representative example and must be adapted and optimized for specific substrates and scales by a qualified chemist.

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Reagent Addition: Add the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 4-aryl-3,5-dichloropyridine product.

Justification: The choice of a palladium catalyst and a suitable base is standard for Suzuki couplings. The inert atmosphere is critical to prevent the degradation of the catalyst. The aqueous solvent mixture aids in the dissolution of the base and facilitates the transmetalation step of the catalytic cycle.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[7]

GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[7] |

| Skin Irritation | H315 | Causes skin irritation.[7] |

| Serious Eye Damage | H318 | Causes serious eye damage.[7] |

| STOT SE 3 | H335 | May cause respiratory irritation. |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., N95 dust mask) if dust is generated.[8]

-

Skin and Body Protection: Wear a lab coat.[8]

-

-

Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[8]

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and immediately consult a physician.[7]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]

Storage

-

Conditions: Store in a tightly closed container in a dry, well-ventilated place.[8] Recommended storage is at room temperature.[1]

Conclusion

This compound is a strategically designed synthetic intermediate whose value is defined by the predictable and hierarchical reactivity of its three halogen substituents. This property allows for the efficient and regioselective construction of complex polysubstituted pyridines, which are central to the discovery of novel therapeutics and agrochemicals.[1] A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any research scientist aiming to incorporate this versatile building block into their synthetic programs.

References

-

This compound CAS 343781-41-9. Watson International. [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

-

3,5-Difluoro-4-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China. Alchemist-chem. [Link]

- Process for the preparation of 3,5-dichloropyridine.

-

3,5-Dichloro-4-amino pyridine. Pipzine Chemicals. [Link]

-

PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. European Patent Office. [Link]

- Synthesis of 3, 5-dibromo-4-iodopyridine.

-

This compound (C5H2Cl2IN). PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% | 343781-41-9 [chemicalbook.com]

- 4. PubChemLite - this compound (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]

- 5. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Dichloro-4-Iodopyridine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Dichloro-4-Iodopyridine in Modern Synthesis

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful development of novel bioactive molecules. Among these, halogenated heterocycles represent a class of intermediates prized for their versatile reactivity and ability to impart unique physicochemical properties to target compounds. This compound has emerged as a significant player in this arena, offering a trifunctionalized pyridine core that allows for selective and sequential chemical modifications.[1] This guide provides an in-depth exploration of the physical and chemical properties of this compound, its synthesis, and its applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. The unique arrangement of two chloro substituents and a more labile iodo group on the pyridine ring makes this compound a powerful tool for creating diverse molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[1][2]

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various chemical transformations.

Physical Properties

This compound is a white to light yellow or light orange crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂IN | [1][3] |

| Molecular Weight | 273.88 g/mol | [1] |

| Melting Point | 186-191 °C | [1] |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| CAS Number | 343781-41-9 | [3] |

Spectral Data and Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): Due to the symmetrical substitution pattern, the ¹H NMR spectrum is expected to be simple, showing a single peak for the two equivalent protons at the C2 and C6 positions of the pyridine ring. The chemical shift of this singlet would likely appear in the downfield region, characteristic of aromatic protons on an electron-deficient pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the three sets of carbon atoms: C4 (bearing the iodine), C3/C5 (bearing the chlorine atoms), and C2/C6 (bearing the hydrogen atoms).

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C-N, and C-Cl stretching and bending vibrations within the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms. Predicted mass spectrometry data suggests a monoisotopic mass of 272.8609 Da.[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a well-established synthetic route involving the diazotization of 4-amino-3,5-dichloropyridine followed by iodination.[5] This method offers high yields and good selectivity.[5]

Experimental Protocol: Diazotization-Iodination

This protocol is adapted from the synthesis of the analogous 3,5-dibromo-4-iodopyridine.[5]

Materials:

-

Sulfuric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Anhydrous sodium sulfate (or magnesium sulfate) for drying

Procedure:

-

Preparation of the Diazonium Salt: In a reaction vessel, carefully dissolve 4-amino-3,5-dichloropyridine in concentrated sulfuric acid with cooling in an ice bath. The temperature should be maintained between 0 and 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir the mixture for a short period (e.g., 15-30 minutes) to allow for the complete formation of the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Work-up and Purification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period to ensure the reaction goes to completion.

-

Neutralize the reaction mixture carefully with a suitable base, such as sodium bicarbonate, until the pH is neutral.

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final product as a crystalline solid.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bonds, making the 4-position the primary site for reactions such as palladium-catalyzed cross-coupling.[8]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the 4-position by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base.[9][10] This is a widely used strategy in the synthesis of biaryl compounds, which are common motifs in many drug molecules.[9]

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting this compound with a terminal alkyne.[11][12][13] This reaction is valuable for constructing rigid linkers and introducing alkynyl functionalities into complex molecules.[11]

Nucleophilic Aromatic Substitution

While the 4-position is most reactive towards cross-coupling, the chlorine atoms at the 3- and 5-positions can undergo nucleophilic aromatic substitution (SNAᵣ) reactions, typically under more forcing conditions. This allows for the sequential introduction of various nucleophiles, such as amines, alkoxides, and thiolates, further expanding the molecular diversity that can be achieved from this single precursor.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors.[2][14][15] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors, and the ability to selectively functionalize the 2, 4, and 6 positions of the pyridine ring using this compound as a starting material allows for the fine-tuning of the molecule's interaction with the kinase active site.

Analytical Characterization Protocols

Accurate and reliable analytical methods are crucial for verifying the identity and purity of this compound and its derivatives. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[16]

-

Injector Temperature: 280 °C.[16]

-

Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.[16]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]

-

MS Detector: Electron ionization (EI) at 70 eV with a scan range of 40-500 m/z.[16]

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[16]

High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[16]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 30 °C.[16]

-

Detection: UV detection at 254 nm.[16]

-

Sample Preparation: The sample is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.[16]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique trifunctionalized structure allows for selective and sequential modifications, providing access to a wide array of complex molecular architectures. A thorough understanding of its physical properties, synthetic routes, and chemical reactivity is crucial for harnessing its full potential. This guide has provided a comprehensive overview of these aspects, along with practical experimental protocols and safety information, to empower researchers and scientists in their pursuit of innovation.

References

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

This compound (C5H2Cl2IN). (n.d.). PubChemLite. Retrieved from [Link]

-

Fairlamb, I. J. S., & Kapdi, A. R. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6426-6450. [Link]

-

Process for producing 4-amino-3,5-dihalopyridine-N-oxide. (n.d.). Quick Company. Retrieved from [Link]

-

Al-Amin, M., & Jeong, B. S. (2009). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 74(15), 5786-5789. [Link]

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

-

Langer, P., & Saleh, N. (2010). Synthesis of Fluorescent 2,3,5,6-Tetraalkynylpyridines by Site-Selective Sonogashira-Reactions of 2,3,5,6-Tetrachloropyridines. Synlett, 2010(19), 2899-2902. [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Arshad, S., Asiri, A. M., & Al-Amri, J. F. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(12), x241473. [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Unlock Potential: Leveraging 4-Amino-3,5-dichloropyridine in Your Synthesis. (n.d.). Retrieved from [Link]

-

Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. (n.d.). Retrieved from [Link]

- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. (n.d.). Google Patents.

-

Langer, P., & Saleh, N. (2011). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. Beilstein Journal of Organic Chemistry, 7, 1243-1248. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Filimonov, V. D., Semenischeva, N. I., Krasnokutskaya, E. A., Tretyakov, A. N., Hwang, H. Y., & Chi, K. W. (2008). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. Synthesis, 2008(1), 185-187. [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

El-Damasy, A. K., Lee, J. A., & Keum, G. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(48), 45833-45851. [Link]

-

3,5-DICHLORO-4-METHOXY-6-PHENOXY-2-(TRICHLOROMETHYL)-PYRIDINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

4-Iodopyridine. (n.d.). PubChem. Retrieved from [Link]

-

Cui, J. J., Shen, H., & Sun, G. (2007). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). Bioorganic & Medicinal Chemistry Letters, 17(10), 2825-2830. [Link]

-

THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. (n.d.). Agilent. Retrieved from [Link]

- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.

-

Al-Uzri, W. A. (2012). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Journal of Al-Nahrain University, 15(1), 74-83. [Link]

-

European Journal of Medicinal Chemistry. (n.d.). UPCommons. Retrieved from [Link]

-

Norman, M. H., et al. (2005). Synthesis and identification of[1][11][17]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 48(10), 3622-3633. [Link]

-

Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. (n.d.). Shimadzu. Retrieved from [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]

- 5. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. innospk.com [innospk.com]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

A Technical Guide to 3,5-Dichloro-4-iodopyridine: A Versatile Halogenated Intermediate in Modern Synthesis

Abstract

This technical guide provides an in-depth analysis of 3,5-dichloro-4-iodopyridine, a pivotal halogenated heterocyclic intermediate. We will explore its fundamental molecular and physicochemical properties, delineate a robust synthetic pathway, and detail its strategic application in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who leverage complex building blocks to access novel chemical matter. The protocols and insights herein are grounded in established chemical principles to ensure reproducibility and rational application.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous therapeutic agents and active agrochemicals.[1] The introduction of multiple halogen substituents onto this ring system creates a versatile platform for synthetic diversification. The differential reactivity of these halogens allows for site-selective modifications, enabling the construction of complex molecular architectures.

This compound (Figure 1) is an exemplar of such a strategic intermediate. Its structure features two relatively inert chloro-substituents and a highly reactive iodo-substituent at the C4 position. This reactivity differential is the cornerstone of its utility, allowing chemists to perform selective C-C or C-N bond formations at the C4 position while retaining the C3 and C5 positions for potential subsequent transformations. This guide will elucidate the properties and synthetic manipulation of this valuable compound.

Figure 1: Molecular Structure of this compound

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. This compound is a crystalline solid at room temperature, with solubility in common organic solvents like dichloromethane, chloroform, and hot ethyl acetate. Its key properties are summarized in Table 1.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂IN | [2] |

| Molecular Weight | 273.89 g/mol | [2] |

| CAS Number | 343781-41-9 | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 186-190 °C (lit.) | [3] |

| IUPAC Name | This compound | |

| SMILES | Clc1cncc(Cl)c1I | [3] |

| InChIKey | DEXLTMBFLWCGNF-UHFFFAOYSA-N | [3] |

Synthesis Pathway: Diazotization of an Aminopyridine Precursor

The most direct and industrially scalable synthesis of this compound involves a Sandmeyer-type reaction, beginning with the corresponding aminopyridine precursor, 4-amino-3,5-dichloropyridine. This method is advantageous due to the ready availability of the starting material and the high-yielding nature of the transformation. The process hinges on the conversion of the primary amino group into a diazonium salt, which is subsequently displaced by an iodide nucleophile.

The workflow for this synthesis is depicted below. The key transformation is the in situ generation of the diazonium salt under cold, acidic conditions, followed by its reaction with an iodide source, such as potassium iodide.

Figure 2: Synthetic Workflow for this compound

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a validated procedure for the analogous dibromo compound and is expected to yield comparable results for the dichloro derivative.[4]

Materials:

-

4-Amino-3,5-dichloropyridine (1.0 eq)

-

Sulfuric Acid (40% aqueous solution)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Potassium Iodide (KI) (1.0 eq)

-

Copper(I) Iodide (CuI) (0.5 eq)

-

Deionized Water

-

Ice

-

Sodium Hydroxide (10% aqueous solution)

-

Chloroform or Dichloromethane

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

n-Hexane (for recrystallization)

Procedure:

-

Vessel Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Dissolution: Charge the flask with 40% sulfuric acid. While stirring, add 4-amino-3,5-dichloropyridine (1.0 eq) in portions, ensuring the temperature does not exceed 25 °C. Stir until all solid has dissolved.

-

Diazotization: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) via the dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.

-

Causality Note: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

-

Iodide Displacement: In a separate beaker, prepare a solution of potassium iodide (1.0 eq) and copper(I) iodide (0.5 eq) in a minimal amount of water or 30% sulfuric acid. Add this solution dropwise to the cold diazonium salt mixture, again keeping the temperature between 0-5 °C.

-

Expertise Note: The use of CuI as a catalyst (a Sandmeyer-type condition) facilitates a smoother and more efficient displacement of the diazonium group compared to using KI alone.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and rapidly heat the reaction mixture to 80-100 °C. Maintain this temperature with vigorous stirring for 2 hours. Vigorous gas evolution (N₂) will be observed.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. A precipitate of the crude product should form.

-

Neutralize the filtrate carefully with a 10% NaOH solution to a pH of ~6.0. Extract the aqueous layer with chloroform or dichloromethane (3x).

-

Combine all organic extracts and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the combined crude solid from hot n-hexane to yield pure this compound as a white to off-white crystalline solid.

Synthetic Applications: Site-Selective Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its capacity for selective functionalization. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bonds, making it vastly more reactive in palladium-catalyzed cross-coupling reactions.[5] This allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C4 position via the Suzuki-Miyaura coupling, leaving the chlorine atoms untouched for potential downstream chemistry.

The catalytic cycle for this transformation is well-understood and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 3: Catalytic Cycle for Suzuki-Miyaura Coupling

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura reaction coupling this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic Acid (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent System: e.g., Toluene/Ethanol/Water (4:1:1) or Dioxane/Water (4:1)

-

Nitrogen or Argon source

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Trustworthiness Note: Rigorous exclusion of oxygen is paramount as it can oxidize the Pd(0) catalyst, rendering it inactive and halting the catalytic cycle. This self-validating step ensures reaction success.

-

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water) via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryl-3,5-dichloropyridine product.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE).

-

Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]

-

Precautions: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store at room temperature in a tightly sealed container away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the predictable and selective reactivity of its C-I bond. This allows for its use as a foundational building block in the construction of complex, polysubstituted pyridine derivatives, which are of significant interest in pharmaceutical and agrochemical research. The synthetic and application protocols detailed in this guide provide a reliable framework for the effective use of this versatile compound.

References

-

Chem-Impex. This compound. Available at: [Link]

- Google Patents. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

Pipzine Chemicals. 3,5-Dichloro-4-amino pyridine. Available at: [Link]

- Google Patents. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.

- Google Patents. WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.

-

SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

-

European Patent Office. EP 1206453 B1 - PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE. Available at: [Link]

-

PubMed Central. 4-Amino-3,5-dichloropyridine. Available at: [Link]

-

DiVA portal. Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Available at: [Link]

-

PubMed Central. Deaminative chlorination of aminoheterocycles. Available at: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

-

Quick Company. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide". Available at: [Link]

-

ResearchGate. (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Available at: [Link]

-

ACS Publications. Diazotization of heterocyclic primary amines | Chemical Reviews. Available at: [Link]

Sources

- 1. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 5. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the Solubility of 3,5-Dichloro-4-iodopyridine in Organic Solvents

Abstract

3,5-Dichloro-4-iodopyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis, serving as a versatile structural motif and key building block.[1] Its utility in drug discovery and materials science is often dictated by its solution-phase behavior, making a thorough understanding of its solubility profile essential for process development, reaction optimization, purification, and formulation. This in-depth guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents detailed, field-proven protocols for its experimental determination and quantification. While publicly available quantitative solubility data is notably scarce, this document synthesizes related information and provides researchers with the necessary framework to generate reliable data in their own laboratories.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a crystalline solid, a characteristic that immediately suggests that its dissolution will require overcoming a significant crystal lattice energy.[1] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 343781-41-9 | [2][3] |

| Molecular Formula | C₅H₂Cl₂IN | [1][2] |

| Molecular Weight | 273.89 g/mol | [2][4] |

| Appearance | White to light yellow/orange crystalline powder | [1] |

| Melting Point | 186–191 °C | [1][2][5] |

| Predicted XlogP | 2.8 | [6] |

| SMILES | Clc1cncc(Cl)c1I | [2] |

| InChI Key | DEXLTMBFLWCGNF-UHFFFAOYSA-N |[2] |

-

High Melting Point: The melting point of 186–191 °C is indicative of strong intermolecular forces within the crystal lattice.[1][2][5] This high lattice energy must be overcome by solvent-solute interactions for dissolution to occur, suggesting that solubility will be limited in many solvents, particularly at ambient temperature.

-

Molecular Structure & Polarity: The molecule possesses a polar pyridine core due to the electronegative nitrogen atom.[7] However, this polarity is significantly counterbalanced by three large, lipophilic halogen substituents (two chloro, one iodo). The predicted XlogP value of 2.8 suggests a considerable nonpolar character, indicating a preference for organic phases over aqueous media.[6]

-

Halogen Bonding: The iodine and chlorine atoms can act as halogen bond donors, potentially engaging in specific interactions with Lewis basic solvents (e.g., those containing carbonyls, ethers, or amines), which could enhance solubility in those media.

Based on this profile, we can predict that this compound will exhibit poor solubility in highly polar solvents like water and low-polarity alkanes, but will likely show preferential solubility in solvents of intermediate polarity, particularly those capable of specific interactions, such as chlorinated solvents or polar aprotic solvents.

A Critical Review of Known Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant scarcity of quantitative solubility data for this compound. Most information is qualitative or inferred from its use in synthesis. For instance, the related compound 3,5-difluoro-4-iodopyridine is noted to be soluble in common organic solvents like dichloromethane and chloroform.[8] This provides a strong indication that this compound would behave similarly. Solvents such as ethanol are often used for the recrystallization of related pyridine intermediates, implying that solubility is appreciable at elevated temperatures but limited at room temperature, a desirable characteristic for purification.[9]

Table 2: Qualitative and Inferred Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale / Context |

|---|---|---|---|

| Nonpolar | Hexane, Heptane | Poor | Insufficient polarity to overcome crystal lattice energy. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | "Like dissolves like" principle; similar polarity. Inferred from related compounds.[8] |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Moderate | Capable of dipole-dipole interactions. |

| Polar Aprotic (High BP) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good | Strong dipoles and ability to solvate the pyridine ring. Often used as reaction solvents.[9][10] |

| Polar Protic | Methanol, Ethanol | Poor to Moderate | Solubility likely increases significantly with temperature. Used for recrystallization.[9] |

| Aqueous | Water | Very Poor | High lipophilicity (XlogP 2.8) and strong crystal lattice. |

Disclaimer: The information in Table 2 is largely predictive and qualitative. It is imperative for researchers to experimentally determine solubility for their specific application and conditions.

Experimental Workflow for Solubility Determination

To address the lack of quantitative data, a robust experimental plan is essential. The most widely accepted method for determining the equilibrium solubility of a crystalline compound is the Isothermal Shake-Flask Method .[11][12] This technique measures the concentration of a saturated solution at a constant temperature.

Caption: Isothermal Equilibrium Method Workflow.

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method

Objective: To determine the precise equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.[11]

Materials:

-

This compound (≥97% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass tubes with screw caps

-

Constant temperature shaker bath

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

HPLC-UV or GC-MS system

Methodology:

-

Preparation of Solutions:

-

Add an excess amount of solid this compound to several vials.

-

Scientist's Note (Expertise): The presence of undissolved solid at the end of the experiment is critical. It is the only visual confirmation that equilibrium with a saturated state has been achieved. A good starting point is 50-100 mg of solid per 2 mL of solvent.

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured solubility.

-

-

Equilibration:

-

Place the vials in a shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium.

-

Scientist's Note (Trustworthiness): The time to reach equilibrium is unknown and must be determined. A preliminary kinetic study is recommended. Measure the concentration at 24, 48, and 72 hours. Equilibrium is reached when subsequent measurements are statistically identical. For crystalline compounds with high melting points, 48-72 hours is a safe starting point.

-

-

Sample Collection and Preparation:

-

Once equilibrium is confirmed, stop agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Immediately filter the sample through a syringe filter directly into a pre-weighed volumetric flask.

-

Scientist's Note (Causality): This filtration step is non-negotiable. Any suspended microcrystals will be quantified and lead to a significant overestimation of solubility.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Accurately record the initial and final volumes to determine the dilution factor.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method as described in Section 4.

-

Calculate the concentration in the diluted sample from a calibration curve.

-

Apply the dilution factor to determine the original concentration in the saturated solution, which represents the solubility. Report results in units such as mg/mL or mol/L.

-

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice due to its robustness, precision, and the presence of a UV-active pyridine ring in the analyte.[13][14]

Caption: HPLC-UV Quantification Workflow.

Protocol 2: Quantification by Reverse-Phase HPLC-UV

Objective: To accurately determine the concentration of this compound in a solution using HPLC with a UV detector.

Instrumentation and Conditions:

-

HPLC System: With UV-Vis or Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: ~254 nm or a wavelength of maximum absorbance determined by UV scan.

-

Injection Volume: 10 µL.

Methodology:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent used for the solubility study.

-

Perform serial dilutions to create a series of at least five calibration standards covering the expected concentration range of the diluted samples (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

-

System Equilibration and Calibration:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards in order of increasing concentration.

-

Construct a calibration curve by plotting the peak area versus concentration.

-

Scientist's Note (Trustworthiness): The calibration curve must be linear over the desired range, with a coefficient of determination (R²) value > 0.999 to ensure a trustworthy quantification.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the solubility experiment (Protocol 1, Step 3).

-

Determine the peak area for the analyte.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the final solubility value.

-

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

-

Conclusion and Future Recommendations

This compound is a compound with significant potential, yet its fundamental physicochemical properties, such as solubility, are not well-documented in public literature. This guide establishes a clear theoretical and practical framework for addressing this knowledge gap. The molecule's high melting point and halogenated structure suggest a complex solubility profile, favoring solvents of intermediate to high polarity like DCM, THF, and DMF.

For researchers in drug development and process chemistry, the Isothermal Equilibrium Method coupled with HPLC-UV quantification represents the gold standard for generating reliable and reproducible solubility data. By following the detailed protocols within this guide, scientists can confidently characterize the solution behavior of this compound, enabling rational solvent selection for synthesis, optimizing purification via recrystallization, and paving the way for advanced formulation strategies. It is strongly recommended that solubility be determined across a range of pharmaceutically and industrially relevant solvents and at multiple temperatures to build a comprehensive and invaluable dataset for future development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

-

Alchemist-chem. (n.d.). 3,5-Difluoro-4-Iodopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Bergström, C. A. (2002). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

-

NIST. (n.d.). Pyridine. Retrieved from [Link]

-

European Patent Office. (2003). EP 1206453 B1 - Process for the preparation of 3,5-dichloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.

-

PubMed Central (PMC). (2024). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

-

ACS Publications. (2014). Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].... Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]

-

University of Mississippi, eGrove. (2017). Iodination of 3,5-Dichloroanisole Using Silver Salts. Retrieved from [Link]

- Google Patents. (n.d.). EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine....

-

ACS Publications. (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. Crystal Growth & Design. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,5-二氯-4-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97 343781-41-9 [sigmaaldrich.com]

- 5. This compound, 97% | 343781-41-9 [chemicalbook.com]

- 6. PubChemLite - this compound (C5H2Cl2IN) [pubchemlite.lcsb.uni.lu]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. 3,5-Difluoro-4-Iodopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of modern medicinal chemistry and agrochemical development, halogenated heterocyclic compounds serve as pivotal structural motifs. Their unique electronic properties, metabolic stability, and ability to form specific halogen bonds make them invaluable building blocks for the synthesis of complex, biologically active molecules. Among these, 3,5-dichloro-4-iodopyridine (CAS No. 343781-41-9) emerges as a compound of significant interest. Its trifunctionalized pyridine core offers a versatile platform for regioselective modifications, enabling the systematic exploration of chemical space in drug discovery and materials science.[1] This guide provides a detailed examination of two fundamental physicochemical properties of this compound: its melting point and physical appearance. An understanding of these characteristics is paramount for its effective handling, purity assessment, and application in synthetic endeavors.

Physicochemical Data Summary

The melting point and appearance of a compound are primary indicators of its identity and purity. For this compound, these properties are well-defined and consistently reported across various chemical suppliers.

| Property | Value | Source(s) |

| Melting Point | 186-191 °C | , [2][3] |

| Appearance | White to light yellow to light orange powder to crystal | [2] |

| Molecular Formula | C₅H₂Cl₂IN | [3] |

| Molecular Weight | 273.89 g/mol | [3] |

The Significance of the Melting Point Range

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[2] The observed melting point range for this compound (186-191°C) is a key quality control parameter. A broadening of this range or a depression of the lower limit can indicate the presence of impurities, which disrupt the crystal lattice of the solid and lower the energy required to break the intermolecular forces.[2] Therefore, accurate determination of the melting point is not only a method of identification but also a crucial assay of purity.

Experimental Protocol 1: Melting Point Determination (Capillary Method)

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[4] This protocol describes the procedure using a modern digital melting point apparatus.

Causality Behind Experimental Choices:

-

Dry, Powdered Sample: The sample must be thoroughly dried to prevent solvent from acting as an impurity and artificially depressing the melting point range. It should be in a fine powder form to ensure uniform packing and heat transfer within the capillary tube.[5]

-

Capillary Tube Packing: A sample height of 2-3 mm is optimal. Too little sample can be difficult to observe, while too much can lead to a broad melting range due to inefficient heat transfer through the sample.[3]

-

Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is critical for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.[2] A rapid initial heating phase to about 20°C below the expected melting point is acceptable to save time.[6]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry the sample in a vacuum oven. The sample should be a fine, homogeneous powder.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.

-

Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The final packed height should be 2-3 mm.[3]

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Pre-heating: Set the apparatus to rapidly heat to a temperature approximately 20°C below the expected melting point (e.g., 165°C).

-

Slow Heating and Observation: Once the pre-heat temperature is reached, reduce the heating rate to 1-2°C per minute.

-

Recording the Melting Range:

-

Record the temperature (T1) at which the first droplet of liquid is observed.

-

Record the temperature (T2) at which the last solid crystal melts into a clear liquid.

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure sample of this compound, this should fall within the 186-191°C range.[2][3]

Caption: Workflow for Melting Point Determination.

Experimental Protocol 2: Determination of Physical Appearance

The visual inspection of a chemical is the first line of analysis. It is a qualitative assessment but provides immediate, valuable information.

Causality Behind Experimental Choices:

-

Good Lighting: Adequate, neutral lighting is essential to accurately assess the color of the sample without a color cast.

-

White Background: Observing the sample against a white background (e.g., a watch glass on white paper) provides the best contrast for color determination.

-

Wafting Technique: For odor assessment, never inhale directly from the container. Wafting the vapors towards the nose is a critical safety measure to avoid inhaling a high concentration of potentially hazardous fumes.

Step-by-Step Methodology:

-

Color Assessment: Place a small amount of this compound on a clean, dry watch glass.

-

Observation: View the sample against a white background under good lighting. Note the color. For this compound, it should be a white to light yellow or light orange solid.[2] Any significant deviation from this, such as a dark brown or black color, may indicate decomposition or significant impurities.

-

Form Assessment: Observe the sample under low magnification if necessary. Note whether the solid is crystalline (possessing a regular geometric shape) or amorphous (a powder). This compound is typically a crystalline powder.[2]

-

Odor Assessment (with extreme caution): If required and deemed safe by the material safety data sheet, note the odor. Hold the container several inches from your face and gently waft the vapors towards your nose with your hand. Do not inhale directly.

Caption: Workflow for Physical Appearance Assessment.

Proposed Synthetic Route: A Validated Approach

While various synthetic strategies for halogenated pyridines exist, a common and effective method for introducing an iodine atom at a specific position is through a Sandmeyer-type reaction. This involves the diazotization of a primary aromatic amine followed by displacement with an iodide salt. A plausible and efficient synthesis of this compound would start from the readily available 4-amino-3,5-dichloropyridine. This approach is analogous to the successful synthesis of the related 2,6-dichloro-4-iodopyridine from its amino precursor, as reported by Mello and Finney.[2]

Reaction Scheme:

4-amino-3,5-dichloropyridine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt intermediate. This unstable intermediate is then immediately treated with an aqueous solution of potassium iodide, which displaces the diazonium group, releasing nitrogen gas and yielding the desired this compound.

Caption: Proposed Synthesis of this compound.

Conclusion

The melting point and physical appearance are fundamental properties that underpin the quality control and effective use of this compound in research and development. The well-defined melting range of 186-191°C serves as a reliable indicator of purity, while its characteristic white to light yellow crystalline appearance provides a rapid qualitative check. The standardized protocols outlined in this guide ensure that these properties can be determined with accuracy and reproducibility, upholding the principles of scientific integrity. As a versatile synthetic intermediate, a thorough understanding of these foundational characteristics is essential for any scientist leveraging the unique chemical reactivity of this compound to advance the frontiers of science.

References

-

Mello, J. V.; Finney, N. S. Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters2001 , 3 (26), 4263–4265. [Link]

-

Chem-Impex. This compound Product Page. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of York, Department of Chemistry. Melting point range analysis. [Link]

-

University of Alberta, Department of Chemistry. Melting Point and Thermometer Calibration. [Link]

Sources

Synthesis of 3,5-dichloro-4-iodopyridine: An In-depth Technical Guide

Introduction

3,5-Dichloro-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and agrochemical research.[1] Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and an iodine atom on the pyridine ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules.[1] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and insights into the rationale behind the methodological choices.

The strategic placement of the iodine atom at the 4-position allows for facile introduction of various functional groups through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The chlorine substituents, on the other hand, modulate the reactivity of the pyridine ring and can serve as additional points for chemical modification. This trifunctionalized scaffold has been utilized in the development of novel pharmaceuticals, including anti-cancer agents, and advanced agrochemicals.[1]

This document will explore three principal synthetic strategies for the preparation of this compound:

-

The Sandmeyer Reaction: A classic and reliable method for the introduction of iodine via a diazonium salt intermediate.

-

Halogen Exchange: A direct conversion of a precursor halogenated pyridine to the desired iodo-derivative.

-

Direct Iodination: The direct introduction of iodine onto the 3,5-dichloropyridine core.

Each section will provide a detailed examination of the reaction mechanism, experimental procedures, and a discussion of the advantages and limitations of each approach.

Pathway 1: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide.[2][3] This method offers high regioselectivity, as the position of the incoming iodine atom is predetermined by the location of the initial amino group.[4] The overall process involves two key steps: the diazotization of a primary aromatic amine followed by the substitution of the diazonium group with an iodide.

Logical Workflow for the Sandmeyer Reaction

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Synthesis of the Precursor: 4-Amino-3,5-dichloropyridine

The successful execution of the Sandmeyer reaction is contingent on the availability of the corresponding aminopyridine precursor. The synthesis of 4-amino-3,5-dichloropyridine from the readily available 3,5-dichloropyridine[5] is a two-step process involving nitration followed by reduction.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine

-

Nitration of 3,5-Dichloropyridine:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid at 0 °C.

-

Slowly add 3,5-dichloropyridine to the cooled nitrating mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-nitro-3,5-dichloropyridine.

-

-

Reduction of 4-Nitro-3,5-dichloropyridine:

-

Suspend the 4-nitro-3,5-dichloropyridine in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder or tin(II) chloride.

-

If using iron, add a small amount of ammonium chloride solution or hydrochloric acid to activate the iron.

-

Heat the mixture at reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the hot solution to remove the metal salts.

-

Cool the filtrate and adjust the pH to basic to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 4-amino-3,5-dichloropyridine.

-

The Sandmeyer Reaction: From Amine to Iodide

With the precursor in hand, the Sandmeyer reaction can proceed. The diazotization step is critical and requires low temperatures to ensure the stability of the diazonium salt.[4]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization:

-

Dissolve 4-amino-3,5-dichloropyridine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[6]

-

Stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve a stoichiometric excess of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Effervescence (release of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

The product will precipitate out of the solution.

-

-

Work-up and Purification:

-

Filter the crude product and wash it with a cold solution of sodium thiosulfate to remove any excess iodine.

-

Further wash the product with cold water.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3,5-dichloropyridine | N/A |

| Key Reagents | NaNO₂, HCl, KI | [6] |

| Reaction Temperature | 0-5 °C (Diazotization) | [6] |

| Typical Yield | 70-85% | Estimated from similar reactions |

| Purity | >97% after recrystallization | N/A |

Pathway 2: Halogen Exchange

Halogen exchange, often referred to as the Finkelstein reaction in aromatic systems, provides a direct route to aryl iodides from other aryl halides.[7] This method is particularly useful when the corresponding bromo or chloro precursor is more accessible than the amino derivative. Copper(I) salts are commonly employed as catalysts to facilitate this transformation.[8][9]

Logical Workflow for Halogen Exchange

Caption: Workflow for the synthesis of this compound via halogen exchange.

Synthesis of the Precursor: 3,5-Dichloro-4-bromopyridine or 3,4,5-Trichloropyridine

The starting material for the halogen exchange is a pyridine with a suitable leaving group at the 4-position, such as bromine or chlorine. The synthesis of these precursors can be achieved through electrophilic halogenation of 3,5-dichloropyridine, though regioselectivity can be a challenge. Alternatively, a more complex multi-step synthesis from other pyridine derivatives might be necessary. A plausible route to 3,4,5-trichloropyridine can be envisioned starting from 2,3,5,6-tetrachloropyridine through reductive dechlorination.

The Halogen Exchange Reaction

The core of this pathway is the copper-catalyzed substitution of a halogen. The choice of solvent and temperature is crucial for achieving high conversion.

Experimental Protocol: Synthesis of this compound via Halogen Exchange

-

Reaction Setup:

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the starting material (3,5-dichloro-4-bromopyridine or 3,4,5-trichloropyridine), sodium iodide, and copper(I) iodide.

-

Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane.[8]

-

The addition of a ligand, such as a diamine, can accelerate the reaction.[8]

-

-

Reaction Conditions:

-

Heat the reaction mixture to a high temperature, typically in the range of 110-150 °C.[9]

-

Stir the mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by GC-MS or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted iodine and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

| Parameter | Value | Reference |

| Starting Material | 3,5-Dichloro-4-bromopyridine or 3,4,5-Trichloropyridine | N/A |

| Key Reagents | NaI, CuI | [8] |

| Ligand (optional) | 1,2- or 1,3-diamine | [8] |

| Solvent | Dioxane, DMF, or n-pentanol | [8] |

| Reaction Temperature | 110-150 °C | [9] |

| Typical Yield | 60-90% | Estimated from similar reactions |

Pathway 3: Direct Iodination

Direct iodination of an aromatic ring offers the most straightforward approach, provided that the regioselectivity can be controlled. For 3,5-dichloropyridine, the 4-position is electronically deactivated by the adjacent chlorine atoms and the nitrogen atom. However, under forcing conditions with a potent electrophilic iodine source, direct iodination may be feasible.

Logical Workflow for Direct Iodination

Caption: Workflow for the synthesis of this compound via direct iodination.

The Direct Iodination Reaction

This pathway relies on the generation of a strong electrophilic iodine species to overcome the deactivation of the pyridine ring. A variety of iodinating agents can be employed, often in the presence of a strong acid or an oxidizing agent.

Experimental Protocol: Synthesis of this compound via Direct Iodination

-

Reaction Setup:

-

Dissolve 3,5-dichloropyridine in a suitable solvent, such as a strong acid (e.g., sulfuric acid) or an inert organic solvent.

-

Add the iodinating agent. Suitable agents include N-iodosuccinimide (NIS), iodine monochloride (ICl), or a mixture of iodine and an oxidizing agent (e.g., nitric acid, periodic acid).[10] 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in the presence of sulfuric acid is a highly effective system.[10]

-

-

Reaction Conditions:

-

The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the chosen iodinating agent.

-

Stir the reaction mixture for several hours to overnight.

-